Cas no 869468-32-6 ((S)-Cbz-3-Amino-3-phenylpropan-1-ol)

(S)-Cbz-3-Amino-3-phenylpropan-1-ol structure
869468-32-6 structure
Nome del prodotto:(S)-Cbz-3-Amino-3-phenylpropan-1-ol
Numero CAS:869468-32-6
MF:C17H19NO3
MW:285.337664842606
MDL:MFCD16658906
CID:856449
PubChem ID:11550966

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-Cbz-3-Amino-3-phenylpropan-1-ol
    • Cbz-S-3-amino-3-phenylpropan-1-ol
    • (S)-3-(n-Cbz-amino)-3-phenylpropan-1-ol
    • N-[(1S)-3-hydroxy-1-phenylpropyl]Carbamic acid phenylmethyl ester
    • N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
    • Carbamic acid, [(1S)-3-hydroxy-1-phenylpropyl]-, phenylmethyl ester (9CI)
    • Phenylmethyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate (ACI)
    • [(1R)-3-Hydroxy-1-phenylpropyl]carbamic acid phenylmethyl ester
    • (S)-benzyl 3-Hydroxy-1-phenylpropylcarbamate
    • FD1001
    • 869468-32-6
    • benzyl (1S)-3-hydroxy-1-phenylpropylcarbamate
    • benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate
    • LHJCROXNTSGDSP-INIZCTEOSA-N
    • DB-076785
    • DS-14344
    • SCHEMBL16201456
    • CS-0149659
    • CbZ-(S)-3-Amino-3-phenylpropan-1-ol
    • AKOS015998594
    • AC-23778
    • MDL: MFCD16658906
    • Inchi: 1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
    • Chiave InChI: LHJCROXNTSGDSP-INIZCTEOSA-N
    • Sorrisi: [C@@H](C1C=CC=CC=1)(CCO)NC(=O)OCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 285.136493g/mol
  • Carica superficiale: 0
  • XLogP3: 2.6
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 7
  • Massa monoisotopica: 285.136493g/mol
  • Massa monoisotopica: 285.136493g/mol
  • Superficie polare topologica: 58.6Ų
  • Conta atomi pesanti: 21
  • Complessità: 296
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.174
  • Punto di fusione: No data available
  • Punto di ebollizione: 483.3°C at 760 mmHg
  • Punto di infiammabilità: 246.1±28.7 °C
  • PSA: 58.56000
  • LogP: 3.42740

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Informazioni sulla sicurezza

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019116979-5g
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6 95%
5g
$417.10 2023-08-31
TRC
C227240-10mg
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6
10mg
$ 50.00 2022-04-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C834190-1g
Cbz-S-3-amino-3-phenylpropan-1-ol
869468-32-6 98%
1g
¥116.90 2022-09-02
A2B Chem LLC
AC17900-25g
(S)-Cbz-3-amino-3-phenylpropan-1-ol
869468-32-6 98%
25g
$423.00 2024-04-19
Aaron
AR004OZC-1g
N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
869468-32-6 98%
1g
$26.00 2025-01-22
abcr
AB490550-1g
Cbz-(S)-3-Amino-3-phenylpropan-1-ol; .
869468-32-6
1g
€98.30 2023-09-02
1PlusChem
1P004OR0-200mg
N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
869468-32-6 98%
200mg
$27.00 2024-04-21
Aaron
AR004OZC-5g
N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
869468-32-6 98%
5g
$110.00 2025-01-22
1PlusChem
1P004OR0-1g
N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
869468-32-6 98%
1g
$42.00 2025-02-21
A2B Chem LLC
AC17900-5g
(S)-Cbz-3-amino-3-phenylpropan-1-ol
869468-32-6 98%
5g
$114.00 2024-04-19

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt
Riferimento
Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity
Huang, Boshi; Wang, Huiqun; Zheng, Yi; Li, Mengchu; Kang, Guifeng; et al, Journal of Medicinal Chemistry, 2021, 64(11), 7702-7723

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Water Solvents: Acetonitrile ;  75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(-)-Dapoxetine Starting with 3-Phenyl-1-propanol
Kang, Soyeong; Lee, Hyeon-Kyu, Journal of Organic Chemistry, 2010, 75(1), 237-240

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Osmium tetroxide Solvents: Diethyl ether ,  Water ;  16 h, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Syntheses of a Flobufen Metabolite and Dapoxetine Based on Enantioselective Allylation of Aromatic Aldehydes
Hessler, Filip; Korotvicka, Ales; Necas, David; Valterova, Irena; Kotora, Martin, European Journal of Organic Chemistry, 2014, 2014(12), 2543-2548

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Borate(1-), amidotrihydro-, lithium, (T-4)- Solvents: Tetrahydrofuran ;  0 °C
Riferimento
A general and enantiodivergent method for the asymmetric synthesis of piperidine alkaloids: concise synthesis of (R)-pipecoline, (S)-coniine and other 2-alkylpiperidines
Etxebarria, Juan; Vicario, Jose L.; Badia, Dolores; Carrillo, Luisa, Tetrahedron, 2007, 63(46), 11421-11428

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C
1.2 Reagents: Ammonia borane ;  15 min, 0 °C; 15 min, rt
1.3 Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
(S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary
Etxebarria, Juan; Vicario, Jose L.; Badia, Dolores; Carrillo, Luisa; Ruiz, Nerea, Journal of Organic Chemistry, 2005, 70(22), 8790-8800

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Raw materials

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Preparation Products

Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD